

Application Notes & Protocols: Evaluating GSK1059865 Efficacy in Preclinical Binge Eating Models

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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B560491

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Introduction

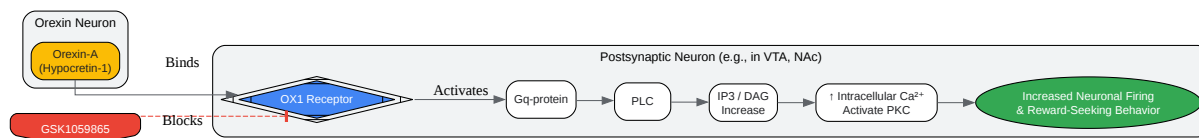
Binge eating disorder (BED) is a serious psychiatric condition characterized by recurrent episodes of consuming unusually large amounts of food in a discrete period, accompanied by a sense of loss of control. The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), has emerged as a key regulator of motivation, arousal, and reward-seeking behaviors. The orexin-1 receptor (OX1R), in particular, is implicated in the compulsive drive for rewards, including highly palatable food.

GSK1059865 is a potent and highly selective OX1R antagonist.^{[1][2]} Its ability to modulate the orexin system makes it a compelling candidate for investigation as a potential therapeutic for disorders of compulsive consumption, such as BED. Studies have shown that **GSK1059865** can reduce compulsive eating behavior in animal models, suggesting that OX1R blockade may mitigate the excessive drive for palatable food without affecting normal appetite.^[3] These application notes provide a comprehensive framework for researchers to evaluate the efficacy of **GSK1059865** in established rodent models of binge eating.

Orexin Signaling Pathway and GSK1059865 Mechanism of Action

The diagram below illustrates the signaling pathway of orexin-A, its preferential binding to the OX1 receptor, and the subsequent downstream signaling cascade. **GSK1059865** acts as a

competitive antagonist at the OX1 receptor, blocking the downstream signaling that is thought to drive compulsive, reward-seeking behaviors.



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Caption: Orexin-A signaling via the OX1R and inhibition by **GSK1059865**.

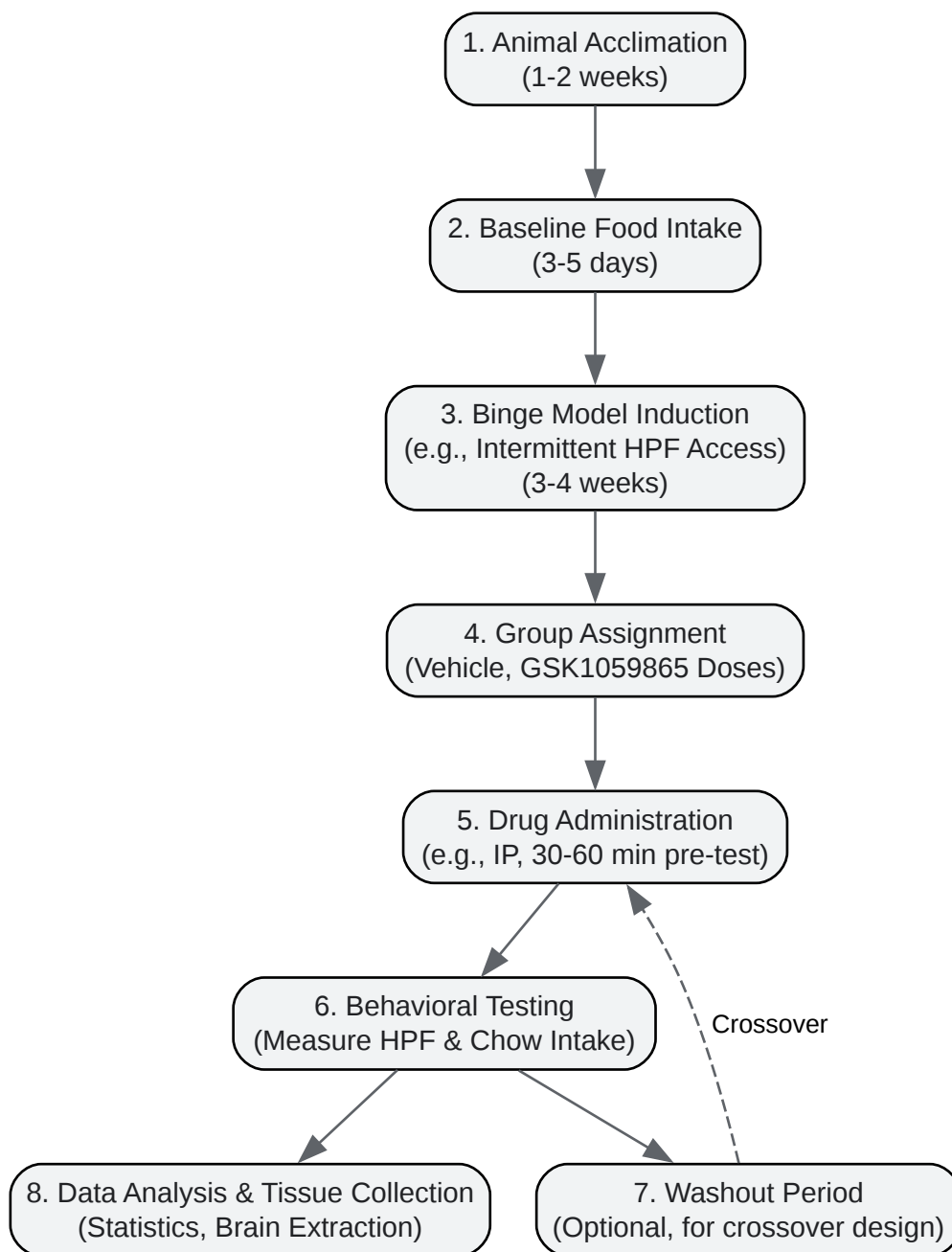
Experimental Models of Binge Eating

Several rodent models have been developed to recapitulate the core features of binge eating. [4][5] The "intermittent access" model is widely used and does not require prior food deprivation, thereby modeling binge eating in the absence of hunger.

Model Name	Description	Key Features
Limited Intermittent Access	Rodents have ad libitum access to standard chow and water, but are given limited, intermittent access (e.g., 2 hours, 3 times per week) to a highly palatable food (HPF) like high-fat diet or sugar solution.	Induces escalation of HPF intake over time. Models consumption of large amounts of food in a discrete period.
Stress-Induced Bingeing	Animals are subjected to a stressor (e.g., foot shock, restraint) which is often combined with a history of caloric restriction or dieting cycles, before being given access to palatable food.	Models the clinical observation that stress can trigger binge eating episodes.
"Binge-Eating Prone" Model	Rats are screened and categorized as binge-eating prone (BEP) or resistant (BER) based on their initial intake of palatable food during brief exposure periods.	Allows for the study of individual differences and vulnerability to binge eating.

Experimental Workflow and Protocols

This section outlines a typical workflow for evaluating **GSK1059865** in a preclinical binge eating model, followed by detailed protocols.



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